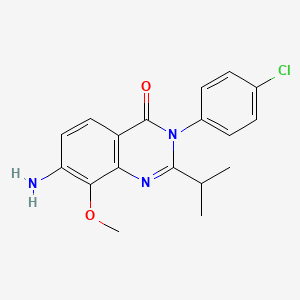
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound features a quinazolinone core with various substituents that may influence its chemical and biological behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
Catalysis: Quinazolinone derivatives can act as ligands in catalytic processes.
Material Science: These compounds may be used in the development of new materials with specific properties.
Biology and Medicine
Anticancer Agents: Some quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways.
Antimicrobial Agents: These compounds can exhibit antibacterial, antifungal, and antiviral activities.
Industry
Pharmaceuticals: Quinazolinone derivatives are often explored for their potential therapeutic applications.
Agriculture: These compounds may be used in the development of agrochemicals.
作用机制
The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with different substituents.
Uniqueness
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets.
属性
CAS 编号 |
871814-54-9 |
|---|---|
分子式 |
C18H18ClN3O2 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
InChI 键 |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
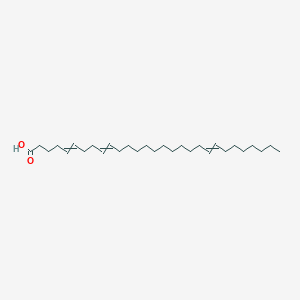
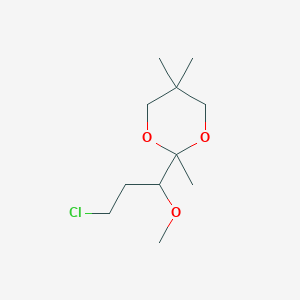
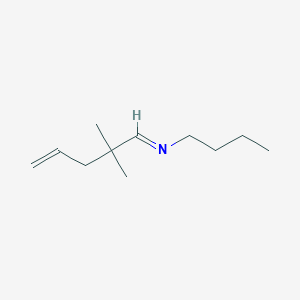
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

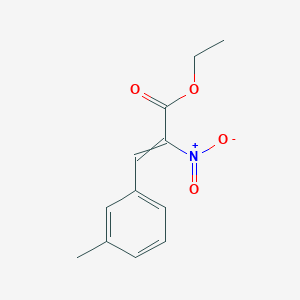
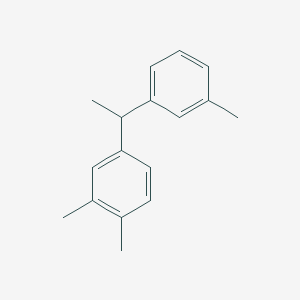
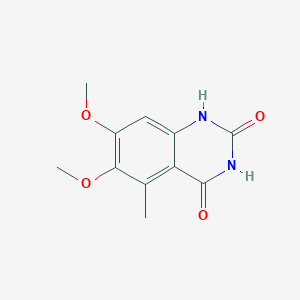

![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
